2-Chloroisonicotinaldehyde

Beschreibung

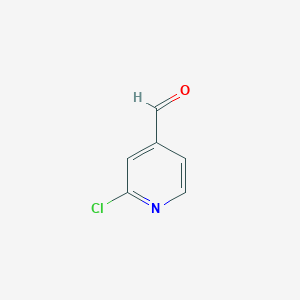

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-chloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-6-3-5(4-9)1-2-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPOSTQMFOYHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376645 | |

| Record name | 2-Chloroisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101066-61-9 | |

| Record name | 2-Chloroisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloroisonicotinaldehyde and Its Precursors

Established Synthetic Routes to 2-Chloroisonicotinaldehyde

The traditional syntheses of this compound often rely on foundational organic chemistry transformations, starting from readily available pyridine (B92270) derivatives.

A primary and well-established route to synthesizing pyridine aldehydes involves a two-step sequence starting from the corresponding pyridine carboxylic acid. In this case, 2-chloroisonicotinic acid serves as the precursor.

The general process involves:

Reduction of the Carboxylic Acid: The carboxylic acid group is first reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), often in combination with other reagents to increase reactivity. evitachem.com

Oxidation of the Alcohol: The resulting 2-chloro-4-(hydroxymethyl)pyridine is then oxidized to the desired aldehyde, this compound. This step can be accomplished using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). evitachem.com

The precursor, 2-chloroisonicotinic acid, can itself be prepared through methods like the vapor-phase catalytic oxidation of corresponding alkylpyridines. google.comgoogleapis.com

Beyond the classical reduction/oxidation sequence, other synthetic pathways have been developed for the preparation of this compound.

Vilsmeier-Haack Reaction: This reaction can produce high-purity this compound. It typically involves treating a suitable pyridine precursor with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This method is often preferred for its high yield and scalability.

Direct Chlorination: The direct chlorination of a precursor like 6-methylisonicotinaldehyde using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is another viable route. However, this method requires careful handling of corrosive reagents.

Hydrolysis of Dichloromethyl Intermediates: Another approach involves the formation of a 2-chloro-4-(dichloromethyl)pyridine intermediate, which is subsequently hydrolyzed to the aldehyde. This hydrolysis is typically performed by heating the intermediate in water, with the pH controlled using a base like sodium carbonate.

Table 1: Comparison of Established Synthetic Routes

| Method | Key Reagents/Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Reduction/Oxidation | 1. LiAlH₄ or NaBH₄ 2. KMnO₄ or CrO₃ | Well-established, uses common reagents. | Multi-step process. | evitachem.com |

| Vilsmeier-Haack Reaction | POCl₃, DMF | High yield, high purity, industrially scalable. | Requires careful quenching of the reaction. | |

| Direct Chlorination | SOCl₂ or PCl₅, reflux | Simple and direct. | Uses corrosive and hazardous reagents. | |

| Hydrolysis of Dichloromethyl Intermediate | Water, heat, pH control (e.g., Na₂CO₃) | Effective for specific precursors. | Requires synthesis of the dichloromethyl intermediate. |

Advanced Synthetic Strategies for Functionalized this compound Analogs

Research has also focused on developing more complex analogs of this compound, particularly those incorporating amine functionalities, and on optimizing synthesis for industrial and environmental sustainability.

The introduction of an amino group to the this compound scaffold is a key step in the synthesis of various biologically active molecules.

Reductive Amination: This is a direct method where this compound is reacted with an amine (e.g., dimethylamine) in the presence of a reducing agent like sodium triacetoxyborohydride. amazonaws.com This one-pot reaction efficiently forms a new carbon-nitrogen bond.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyridine ring can be substituted by an amine. For instance, reacting 5-bromo-2-chloroisonicotinaldehyde (B1525356) with tert-butylamine (B42293) leads to the displacement of the chloro group. google.com

Buchwald-Hartwig Amination: While not performed directly on the aldehyde, this palladium-catalyzed cross-coupling reaction is a powerful tool for forming aryl-amine bonds on related chloro-pyridine structures. For example, it has been used to aminate 2-chloro-4-(difluoromethyl)pyridine (B598245), a compound derived from this compound, demonstrating a pathway to aminated analogs. acs.orgunimi.it

Moving from laboratory-scale synthesis to large-scale industrial production introduces critical considerations regarding cost, safety, and efficiency.

Reagent Cost and Hazard: Some synthetic routes are not amenable to scale-up due to the use of expensive reagents, such as (trimethylsilyl)difluoromethane (TMSCF₂H), or hazardous ones like (diethylamino)sulfur trifluoride (DAST). acs.orgresearchgate.net

Process Optimization: For industrial applications, optimizing reaction parameters such as temperature, reagent ratios, and solvents is crucial to maximize yield and purity. The development of one-pot, multi-step procedures can significantly improve efficiency and reduce waste. unimi.it

Continuous Flow Reactors: The use of continuous flow systems, as opposed to batch reactors, can enhance safety, reproducibility, and yield in the production of pyridine derivatives. This technology allows for better control over reaction conditions and facilitates in-line purification. A five-step, two-pot procedure has been successfully developed for the large-scale production of a related aminopyridine derivative, showcasing a practical and high-yielding approach. unimi.it

Modern synthetic chemistry increasingly emphasizes sustainability and the reduction of environmental impact.

Catalytic Methods: Employing catalysts reduces the need for stoichiometric reagents, thereby minimizing waste. Pyridine-2-carboxylic acid has been used as an efficient and recyclable organocatalyst in multi-component reactions to synthesize complex heterocyclic structures under mild conditions. rsc.org

Alternative Solvents and Reagents: There is a focus on replacing hazardous solvents and corrosive acids. The use of ionic liquids or milder reagents like triethylamine (B128534) (Et₃N) in dimethylformamide (DMF) for certain reactions represents a move toward greener conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Multi-component reactions, where three or more reactants combine in a single step, are particularly effective in this regard. rsc.org

Reactivity and Mechanistic Studies of 2 Chloroisonicotinaldehyde

Nucleophilic Addition Reactions Involving the Aldehyde Moiety

The aldehyde functional group in 2-chloroisonicotinaldehyde is susceptible to nucleophilic addition reactions. cymitquimica.com The carbon atom of the carbonyl group is electrophilic due to the electron-withdrawing effect of the adjacent oxygen atom, making it a target for nucleophiles. savemyexams.comlibretexts.org This reaction typically proceeds via a two-step mechanism: the nucleophile attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol. chemistrylearner.comunizin.org

Common nucleophilic addition reactions for aldehydes like this compound include the formation of hydrates with water, and cyanohydrins with hydrogen cyanide. medlifemastery.com The formation of cyanohydrins occurs through the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. medlifemastery.com

Condensation Reactions and Imine Formation

This compound readily undergoes condensation reactions, a class of reactions where two molecules combine with the loss of a small molecule, such as water. cymitquimica.com These reactions are crucial for the synthesis of more complex molecules from this aldehyde precursor.

A notable example is the Knoevenagel condensation, where this compound reacts with compounds containing active methylene (B1212753) groups. tandfonline.comnih.gov For instance, it has been used in the synthesis of 2-cyanoacrylamide derivatives, which act as TAK1 inhibitors, by reacting with an appropriate amine. tandfonline.comnih.gov Another application is in the base-promoted Claisen-Schmidt condensation with 2'-hydroxyacetophenones to generate pyridylchalcones. These chalcones can then be further cyclized to form 2-(2-chloro-4-pyridyl)-3-hydroxychromones. researchgate.net

Aldehyde-Amine Condensation for Schiff Base Derivatives

A significant subset of condensation reactions involving this compound is its reaction with primary amines to form imines, also known as Schiff bases. nih.govwikipedia.orglibretexts.org This reaction proceeds through a nucleophilic addition of the amine to the aldehyde, forming a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.org The formation of imines is a reversible, acid-catalyzed process, and the equilibrium can be shifted towards the product by removing water. wikipedia.orglibretexts.orgyoutube.com The pH of the reaction is a critical factor, with optimal rates often observed around a pH of 5. libretexts.orglibretexts.org

A specific application of this reaction is the synthesis of (E)-1-(2-chloropyridin-4-yl)-N-(1H-1,2,4-triazol-5-yl)methanimine. This was achieved by reacting this compound with 3-amino-1,2,4-triazole in anhydrous ethanol (B145695) at reflux for 8 hours, resulting in a 50% yield of the Schiff base product. nih.gov

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). uoanbar.edu.iq This is due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the ring. uoanbar.edu.iq Furthermore, under acidic conditions, the nitrogen atom can be protonated, forming a pyridinium (B92312) ion, which further deactivates the ring towards electrophilic attack. uoanbar.edu.iq

Despite this deactivation, electrophilic substitution can occur under harsh conditions. uoanbar.edu.iq The presence of the chlorine atom and the aldehyde group, both of which are electron-withdrawing, will influence the position of any potential substitution. Electron-withdrawing groups typically direct incoming electrophiles to the meta position. vanderbilt.edu

Transition-Metal Catalyzed Cross-Coupling Reactions of this compound

The chlorine atom on the pyridine ring of this compound provides a handle for various transition-metal-catalyzed cross-coupling reactions. nsf.govmdpi.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, has been applied to this compound. While specific examples with boronic acids are not detailed in the provided context, a related reaction involving potassium alkyltrifluoroborates has been demonstrated. rsc.org This palladium-catalyzed reaction allows for the direct ortho C-H alkylation of the pyridine ring. rsc.org For example, reactions with various potassium alkyltrifluoroborates have been shown to introduce ethyl, n-hexyl, n-octyl, cyclopentylmethyl, and cyclohexylmethyl groups at the ortho position to the aldehyde. rsc.org

| Alkyl Group | Yield (%) |

| Ethyl | Good |

| n-Hexyl | Good |

| n-Octyl | Good |

| Cyclopentylmethyl | Good |

| Cyclohexylmethyl | Good |

| tert-Butyl terminated chain | Low |

| Table showing the qualitative yields for the ortho C-H alkylation of this compound with various potassium alkyltrifluoroborates. rsc.org |

Other Palladium-Mediated Coupling Reactions

Besides the Suzuki-Miyaura reaction, this compound can participate in other palladium-mediated cross-coupling reactions, such as the Heck and Sonogashira reactions.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. fu-berlin.detaylorandfrancis.com This reaction is typically catalyzed by a palladium complex and requires a base. taylorandfrancis.com While specific examples with this compound are not provided, its structure as a heterocyclic halide makes it a suitable substrate for this type of transformation. taylorandfrancis.com

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction is highly valuable for the formation of carbon-carbon triple bonds. rsc.org Given that this compound is an aryl halide, it is a potential substrate for Sonogashira coupling to introduce alkyne functionalities. wikipedia.org

Chemoenzymatic Synthesis with this compound as a Reagent

The application of this compound as a direct reagent in chemoenzymatic steps is not extensively documented in publicly available research. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, is a burgeoning field in the creation of complex molecules. While enzymes are used to synthesize related chlorinated pyridine compounds, direct enzymatic conversions of this compound appear to be a less explored area.

For instance, the chemoenzymatic synthesis of 2-chlorocordycepin involves the use of 2-chloroadenine, a related heterocyclic compound, in a transglycosylation reaction catalyzed by E. coli purine (B94841) nucleoside phosphorylase (PNP). nih.gov This highlights the potential for enzymatic processes to handle chlorinated pyridine rings. However, the aldehyde functionality of this compound presents different substrate requirements for enzymes.

Research into multi-enzyme cascades has sometimes encountered challenges with pyridine-based substrates. In one study, while various α-aryl epoxides could be converted to α-aryl aldehydes and used in subsequent C-C bond-forming reactions, the corresponding oxiranyl pyridine substrates, derived from pyridine carboxaldehydes, did not yield any product in the tested SOI-ObiH cascade. nih.gov This suggests that the pyridine ring, particularly with its specific electronic properties, can be a challenging substrate for certain classes of enzymes, potentially explaining the limited examples of its direct use in chemoenzymatic reactions.

Despite the lack of direct chemoenzymatic applications, this compound is a valuable starting material in multi-step syntheses that lead to biologically active molecules. For example, it is a key precursor in the chemical synthesis of TAK1 inhibitors and donepezil-based acetylcholinesterase inhibitors. nih.govnih.gov In these syntheses, the transformations of the aldehyde group are achieved through conventional chemical methods rather than enzymatic ones.

Ring-Opening and Rearrangement Pathways

This compound is a versatile precursor in reactions involving molecular rearrangements and the formation of new ring systems. These pathways are crucial for building complex molecular architectures from a relatively simple starting material.

A notable example is its use in the synthesis of chalcones and chromones. The process begins with a base-promoted Claisen-Schmidt condensation between this compound and a 2'-hydroxyacetophenone (B8834). tandfonline.comresearchgate.net This reaction forms a pyridylchalcone, which is an open-chain intermediate. This chalcone (B49325) can then undergo an Algar–Flynn–Oyamada reaction, which involves an oxidative cyclization using alkaline hydrogen peroxide, to form a 2-(2-chloro-4-pyridyl)-3-hydroxychromone. tandfonline.com This transformation constitutes a significant rearrangement where a new heterocyclic ring (the chromone) is constructed.

Another documented rearrangement pathway involves a ring rearrangement metathesis followed by an oxidative amidation sequence. d-nb.info While the specific details of the ring-opening are not fully elaborated in the available literature, this type of sequence typically involves the cleavage and reformation of rings to create more complex structures, demonstrating the utility of this compound derivatives in advanced organic synthesis.

The fluorination of this compound is another transformation that leads to a key intermediate, 2-chloro-4-(difluoromethyl)pyridine (B598245). acs.org This reaction, while not a rearrangement in the classical sense, modifies the functional group on the pyridine ring, which can then be used in further synthetic steps, such as the synthesis of lipid kinase inhibitors. nih.gov

The following table summarizes the key reaction pathways involving this compound:

| Starting Material | Reaction Type | Key Reagents | Product Type | Ref |

| This compound | Claisen-Schmidt Condensation | 2'-hydroxyacetophenone, base | Pyridylchalcone | tandfonline.comresearchgate.net |

| Pyridylchalcone | Algar–Flynn–Oyamada (oxidative cyclization) | Alkaline hydrogen peroxide | 2-(2-chloro-4-pyridyl)-3-hydroxychromone | tandfonline.com |

| This compound derivative | Ring Rearrangement Metathesis/Oxidative Amidation | Not specified | Complex lactones | d-nb.info |

| This compound | Fluorination | DAST | 2-chloro-4-(difluoromethyl)pyridine | acs.org |

Derivatization and Scaffold Construction Utilizing 2 Chloroisonicotinaldehyde

Synthesis of Nitrogen-Containing Heterocycles

The inherent chemical characteristics of 2-chloroisonicotinaldehyde, namely the electrophilic aldehyde carbon and the chloro group's susceptibility to nucleophilic attack, render it an excellent substrate for creating a variety of nitrogen-based heterocyclic compounds.

Triazole Derivatives

The construction of triazole derivatives using this compound is a well-established synthetic route. These syntheses can be achieved through various methods, including classical approaches, as well as microwave and ultrasound-assisted techniques. mdpi.com A common strategy involves the condensation of this compound with a suitable amine-containing compound to form an intermediate, which then undergoes cyclization to yield the triazole ring.

For example, this compound can be reacted with 3-amino-1,2,4-triazole (D) in anhydrous ethanol (B145695) under reflux conditions. frontiersin.org This aldehyde-amine condensation reaction results in the formation of a Schiff base, yielding (E)-1-(2-chloropyridin-4-yl)-N'-(1H-1,2,4-triazol-5-yl)methanimine (E1). frontiersin.org

A significant application is in the synthesis of the fused heterocyclic system, frontiersin.orggu.seresearchgate.nettriazolo[4,3-a]pyridines. mdpi.comrsc.org This can be achieved through a one-pot reaction of 2-hydrazinopyridine (B147025) with aldehydes. rsc.org Another approach involves the oxidative cyclization of 2-pyridylhydrazones. In this method, the hydrazone intermediate is treated with an oxidizing agent like N-chlorosuccinimide (NCS) to facilitate the cyclization and formation of the fused triazole ring. mdpi.com

| Starting Material | Reagent(s) | Product |

| This compound | 3-amino-1,2,4-triazole | (E)-1-(2-chloropyridin-4-yl)-N'-(1H-1,2,4-triazol-5-yl)methanimine |

| 2-Hydrazinopyridine | Aldehydes | frontiersin.orggu.seresearchgate.netTriazolo[4,3-a]pyridine |

Imidazopyridine Scaffolds

Imidazopyridine scaffolds, which are recognized as "drug prejudice" structures due to their wide range of applications in medicinal chemistry, are readily synthesized from this compound. rsc.org Specifically, imidazo[1,2-a]pyridines can be efficiently prepared through the Groebke-Blackburn-Bienaymé (GBB) reaction. beilstein-journals.orgnih.govnih.gov

This one-pot, three-component reaction involves the condensation of this compound, an amine (such as 2-aminopyridine), and an isocyanide. beilstein-journals.orgbeilstein-journals.org The reaction is highly versatile and can be catalyzed by a range of catalysts under various conditions, including solvent-free or microwave-assisted heating. nih.gov The GBB reaction's mechanism involves the formation of an imine from the aldehyde and amine, followed by a nucleophilic attack from the isocyanide and subsequent intramolecular cyclization to furnish the imidazo[1,2-a]pyridine (B132010) core. beilstein-journals.org This method is particularly valued for its ability to generate a diverse library of substituted imidazopyridines. beilstein-journals.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold |

| This compound | Amine | Isocyanide | Imidazo[1,2-a]pyridine |

Quinoline (B57606) and Isoquinoline (B145761) Derivatives

The synthesis of quinoline and isoquinoline derivatives from this compound involves the construction of a second aromatic ring onto the existing pyridine (B92270) framework. The Friedländer synthesis is a classic and versatile method for producing quinoline derivatives. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.org In the context of this compound, its amino derivative, 5-amino-2-chloroisonicotinaldehyde, can be reacted with a ketone like 1,2-diphenylethan-1-one in the presence of a base such as potassium carbonate to yield a substituted quinoline. google.com

The synthesis of isoquinolines can be achieved through several named reactions, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch methods. tutorsglobe.com While direct synthesis from this compound is less common, its derivatives can be incorporated into these synthetic pathways to generate the isoquinoline core. tutorsglobe.com

Formation of Oxygen-Containing Heterocycles

The aldehyde group of this compound is instrumental in its use for synthesizing a variety of oxygen-containing heterocyclic compounds.

Chalcone (B49325) and Chromone (B188151) Derivatives

Chalcones, or 1,3-diphenyl-2-propene-1-ones, are key intermediates in the biosynthesis of flavonoids and are readily synthesized from this compound. gu.sechemrevlett.com The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is the primary method used. wikipedia.orgfiveable.me In this base-catalyzed reaction, this compound is condensed with an appropriate acetophenone (B1666503), such as 2'-hydroxyacetophenone (B8834), to form the corresponding pyridylchalcone. gu.se

These chalcone intermediates can then be further transformed into chromone derivatives. gu.se For instance, the pyridylchalcone can undergo cyclization via the Algar–Flynn–Oyamada reaction using alkaline hydrogen peroxide to yield a 3-hydroxychromone. gu.se This provides a strategic route to 2-(2-chloro-4-pyridyl)-3-hydroxychromones. gu.se

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

| This compound | 2'-Hydroxyacetophenone | Pyridylchalcone | 3-Hydroxychromone |

Construction of Complex Polycyclic Systems

The strategic placement of reactive functional groups on this compound makes it a valuable precursor for assembling complex polycyclic systems. Its utility extends beyond simple bicyclic heterocycles, enabling the construction of more elaborate molecular architectures.

The reactivity of this compound allows for its participation in tandem or multi-component reactions, which are highly efficient in building molecular complexity in a limited number of synthetic steps. For instance, it can be used in sequential reactions where both the aldehyde and the chloro group are exploited to build fused heterocyclic systems. An example of this is the synthesis of imidazopyridine-fused isoquinolinones, which can be initiated by a GBB reaction followed by subsequent N-acylation and intramolecular cyclization reactions. beilstein-journals.org This approach provides a powerful avenue for creating structurally diverse and complex heterocyclic scaffolds with potential biological activities. beilstein-journals.org

Development of Novel Organofluorine Compounds via this compound Intermediates

The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal, agrochemical, and materials science, often imparting unique and beneficial properties to the final compounds. wikipedia.orgcas.cnnih.gov this compound has emerged as a valuable and versatile building block in the synthesis of complex organofluorine compounds, particularly fluorinated pyridine derivatives. Its utility stems from the reactivity of both the chloro-substituent and the aldehyde functional group, which serve as handles for introducing fluorine or fluorine-containing moieties through various synthetic strategies.

A primary pathway for developing organofluorine compounds from this compound involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom. The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This effect is significantly enhanced by the presence of the strongly electron-withdrawing aldehyde group at the 4-position, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the substitution reaction. This activation makes the replacement of the chlorine at the 2-position by a fluoride (B91410) anion a feasible and efficient process.

The reaction of this compound with a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often facilitated by phase-transfer catalysts or conducted in polar aprotic solvents at elevated temperatures, yields 2-fluoroisonicotinaldehyde. This intermediate is itself a valuable precursor for further functionalization. The carbon-fluorine bond in 2-fluoropyridines is highly polarized, and the fluoride ion is an excellent leaving group in subsequent SNAr reactions, often showing higher reactivity than the corresponding chloride. nih.gov This allows for the late-stage introduction of a wide array of nucleophiles (e.g., amines, alcohols, thiols) to build a library of complex substituted pyridines.

Beyond direct substitution, the aldehyde group of this compound provides an alternative site for introducing fluorine. One such method is the gem-difluoroolefination reaction. This transformation converts the carbonyl group (C=O) into a difluoromethylene group (C=CF₂). Reagents like difluoromethyl 2-pyridyl sulfone can be used to achieve this transformation on aldehydes. cas.cn This reaction directly incorporates a gem-difluoroalkene moiety, a functional group known to act as a bioisostere for carbonyls and esters, into the pyridine scaffold. cas.cn

The following tables summarize these key transformations for developing organofluorine compounds from this compound intermediates.

Table 1: Nucleophilic Fluorination of this compound

This table illustrates the direct conversion of this compound to 2-fluoroisonicotinaldehyde, a key intermediate for further synthesis.

| Reactant | Reagent | Product | Reaction Type |

| This compound | KF or CsF | 2-Fluoroisonicotinaldehyde | Nucleophilic Aromatic Substitution (SNAr) |

Table 2: Synthesis of Organofluorine Compounds from the Aldehyde Moiety

This table details a representative reaction where the aldehyde functional group is the site of fluorination.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Difluoromethyl 2-pyridyl sulfone | 2-Chloro-4-(2,2-difluorovinyl)pyridine | gem-Difluoroolefination |

Applications of 2 Chloroisonicotinaldehyde Derivatives in Medicinal Chemistry Research

Design and Synthesis of Potential Therapeutic Agents

2-Chloroisonicotinaldehyde serves as a versatile starting material and key intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its reactive aldehyde and chloro- functionalities allow for its incorporation into complex molecular scaffolds designed to interact with biological targets, particularly protein kinases, which are crucial regulators of cell signaling pathways.

Kinase inhibitors are a major class of targeted therapy in medicinal chemistry, designed to block the action of protein kinases, enzymes that play a critical role in cell growth, proliferation, and differentiation. The chemical reactivity of this compound makes it a valuable building block in the development of novel kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases.

The PI3K/mTOR signaling pathway is frequently overactivated in various cancers, making it a prime target for drug development. This compound is a key precursor in the synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231), an essential component for a new generation of PI3K and mTOR inhibitors. ambeed.comambeed.com

The synthesis of this crucial intermediate can start from this compound (11). ambeed.comambeed.com The process involves the fluorination of the aldehyde group to a difluoromethyl group, yielding 2-chloro-4-(difluoromethyl)pyridine (B598245) (12). ambeed.com Subsequent amination of this intermediate, for example, through a Buchwald–Hartwig amination reaction with tert-butyl carbamate (B1207046) followed by deprotection, produces 4-(difluoromethyl)pyridin-2-amine (1). ambeed.com This intermediate is then incorporated into larger molecules to create potent kinase inhibitors. The replacement of a trifluoromethyl group with a difluoromethyl group, made possible by this synthetic route, has been shown to enhance mTOR kinase affinity. ambeed.com

Several potent PI3K/mTOR inhibitors have been developed utilizing this pyridine (B92270) intermediate.

Table 1: PI3K/mTOR Inhibitors Derived from this compound Precursors

| Compound | Target(s) | Description |

|---|---|---|

| PQR530 | Dual PI3K/mTOR | A potent dual PI3K/mTOR kinase inhibitor featuring the 4-(difluoromethyl)pyridin-2-amine moiety for essential binding and activity. ambeed.com |

| PQR620 | mTOR | A highly potent and selective inhibitor of mTOR, incorporating the 4-(difluoromethyl)pyridin-2-amine structural feature. ambeed.com |

| Bimiralisib (PQR309) | pan-PI3K, mTOR | A pan-PI3K inhibitor with moderate affinity for mTOR, which can be synthesized using intermediates derived from this compound precursors. ambeed.com |

Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator in inflammatory signaling pathways, including the NF-κB and MAPK pathways. Its role in cell survival and inflammation makes it an attractive target for cancer and inflammatory disease therapies. tandfonline.comnih.gov Researchers have synthesized novel TAK1 inhibitors using this compound as a key reactant. tandfonline.com

In the development of imidazopyridine derivatives as TAK1 inhibitors, this compound serves as the aldehyde source for creating a 2-cyanoacrylamide moiety, which can form a reversible covalent bond with the target kinase. tandfonline.comnih.gov For instance, a specific derivative (13r) was synthesized by reacting an imidazopyridine core with this compound. tandfonline.com This synthesis highlights the utility of this compound in constructing the "warhead" portion of the inhibitor, which is critical for its biological activity. A related compound in this series demonstrated potent TAK1 inhibitory activity with an IC50 of 27 nM. nih.gov

Table 2: TAK1 Inhibitor Synthesized from this compound

| Compound | Scaffold | Synthetic Role of this compound |

|---|---|---|

| Compound 13r | Imidazopyridine | Used as the aldehyde source to construct the 2-cyano-3-(2-chloropyridin-4-yl)acrylamide portion of the final inhibitor. tandfonline.com |

The p38α MAPK is a central player in cellular responses to stress and inflammation, and its inhibition is a therapeutic strategy for various inflammatory diseases and cancers. gu.se this compound has been utilized in the synthesis of different classes of p38α MAPK inhibitors.

One approach involves the synthesis of chromone-based p38α inhibitors. A proposed synthetic route begins with a Claisen-Schmidt condensation between this compound and a 2'-hydroxyacetophenone (B8834) to form a pyridylchalcone. This intermediate can then be cyclized to create a 2-(2-chloro-4-pyridyl)-3-hydroxychromone scaffold, a core structure for developing highly selective p38α inhibitors. gu.se

Additionally, patent literature describes the use of 2-chloropyridine-4-carboxaldehyde (an alias for this compound) in the preparation of imidazole-based p38 kinase inhibitors, demonstrating its versatility across different heterocyclic scaffolds targeting this kinase. google.com

Table 3: p38α MAPK Inhibitor Scaffolds Derived from this compound

| Inhibitor Class | Synthetic Strategy |

|---|---|

| Chromone-based Inhibitors | Claisen-Schmidt condensation of this compound with a substituted acetophenone (B1666503) to form a chalcone (B49325) precursor. gu.se |

| Imidazole-based Inhibitors | Used as a starting aldehyde for the formation of substituted imidazole (B134444) compounds with p38 inhibitory activity. google.com |

This compound is identified as a key reagent in the combinatorial synthesis of methylene (B1212753) sulfonamides, a class of compounds investigated as potential kinase inhibitors. gu.se Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, which is a common strategy in modern drug discovery to identify new therapeutic leads. The use of this compound in this context underscores its importance as a versatile building block for creating libraries of potential kinase inhibitors for high-throughput screening. While specific, named inhibitors from such libraries are not detailed in the available literature, its role as a foundational reagent is established. gu.se

The FGFR4 signaling pathway is an oncogenic driver in certain cancers, such as hepatocellular carcinoma, making selective FGFR4 inhibitors highly sought after. google.com A bromo-derivative of this compound is a crucial intermediate in the synthesis of a novel class of potent and selective FGFR4 inhibitors. google.com

A patent details the preparation of 5-bromo-2-chloroisonicotinaldehyde (B1525356), which is then used in subsequent steps to build the final inhibitor molecule. google.com The synthesis involves the reaction of this key intermediate with other chemical entities to construct complex heterocyclic systems designed to bind specifically to the FGFR4 kinase domain. The development of highly selective FGFR4 inhibitors is significant as it can help avoid side effects associated with the inhibition of other FGFR family members, such as hyperphosphatemia. google.com

Table 4: FGFR4 Inhibitor Synthesis Intermediate

| Intermediate | Role in Synthesis | Significance |

|---|---|---|

| 5-Bromo-2-chloroisonicotinaldehyde | Key starting material for a patented series of FGFR4 inhibitors. google.com | Enables the construction of highly selective inhibitors, potentially avoiding off-target effects seen with less selective FGFR inhibitors. google.com |

Acetylcholinesterase (AChE) Inhibitors

Derivatives of this compound have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

In one study, a series of donepezil-based analogs were synthesized, where the phenyl moiety of donepezil (B133215) was replaced with a pyridine ring. nih.govresearchgate.net An analog incorporating a 2-chloro-4-pyridyl moiety demonstrated moderate inhibitory potency against AChE with an IC50 value of 364 nM. nih.gov This suggests that the pyridylmethyl moiety can effectively substitute the benzyl (B1604629) group of donepezil, which is known to interact with the peripheral anionic site (PAS) of the enzyme. nih.gov Kinetic studies of a potent analog in this series revealed a mixed-type inhibition, indicating binding to both the PAS and the catalytic active site of AChE, similar to donepezil. nih.govresearchgate.net Molecular docking studies further supported that these analogs could establish key interactions within the binding pocket of human AChE. nih.govresearchgate.net

Another study focused on the design and synthesis of novel indole (B1671886) derivatives as cholinesterase inhibitors. semanticscholar.org While specific derivatives of this compound were not the primary focus, the research highlights the ongoing interest in developing new chemical entities that can effectively inhibit AChE. semanticscholar.org Similarly, research on quinoxaline (B1680401) derivatives has identified potent AChE inhibitors, with some compounds showing higher potency than the standard drug tacrine. mdpi.com This underscores the potential of heterocyclic scaffolds in the design of new anti-Alzheimer's agents.

| Compound | Target | IC50 (nM) | Inhibition Type |

|---|---|---|---|

| 2-Chloro-4-pyridyl Donepezil Analog | Acetylcholinesterase (AChE) | 364 | Mixed-type |

Antimicrobial and Antifungal Agents

Derivatives of this compound have shown promise as antimicrobial and antifungal agents, addressing the critical need for new treatments against resistant pathogens.

Biofilm Disruption Strategies

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. nih.govnih.gov The disruption of these biofilms is a key strategy in combating chronic infections. nih.govnih.gov Derivatives of this compound have been explored for their potential to inhibit biofilm formation.

One study synthesized a series of triazole derivatives, with one compound, E1, being derived from this compound. nih.gov While the specific anti-biofilm activity of E1 was not detailed, a related compound in the series, E10, demonstrated a good anti-biofilm effect. nih.gov This suggests that the triazole scaffold, which can be accessed from this compound, is a promising starting point for developing biofilm inhibitors. The mechanism of action for some of these compounds involves disrupting the bacterial cell membrane, leading to the leakage of intracellular components. nih.gov

Research into other small molecules has also highlighted strategies for biofilm disruption, such as inhibiting bacterial motility and suppressing genes involved in biofilm formation. nih.gov For instance, a synthetic cationic peptide was found to effectively prevent biofilm formation by reducing swimming and swarming motilities in Pseudomonas aeruginosa. nih.gov

Antibacterial and Antifungal Mechanisms

The antimicrobial and antifungal activity of this compound derivatives often stems from their ability to interfere with essential cellular processes in microorganisms. For example, a study on triazole derivatives, including one synthesized from this compound, showed that these compounds possess antibacterial activity. nih.gov The mechanism for some of these derivatives involves targeting the cell membrane, causing disruption and subsequent cell death. nih.gov

Other research has explored the antibacterial properties of chlorquinaldol (B839) esters and their derivatives. nih.gov It was found that the presence of chlorine atoms in the benzene (B151609) nucleus of these compounds could enhance their antibacterial activity, particularly against Escherichia coli, Salmonella gallinarum, and Salmonella cholerae suis. nih.gov This highlights the importance of the chloro-substituent, a key feature of this compound, in conferring antimicrobial properties.

Furthermore, a compound derived from 2-chloro-6-methylisonicotinaldehyde (B1587379) has been noted to exhibit antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus in vitro. The mechanism of action is thought to involve the inhibition of specific enzymes or interference with cellular pathways.

Anti-inflammatory Agents

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. nih.gov Derivatives of this compound have been investigated for their potential as anti-inflammatory agents.

In a study focused on synthesizing novel anti-inflammatory compounds, various isonicotinoyl motifs were explored. nih.gov While not directly using this compound, this research demonstrated that isonicotinates can exhibit remarkably high anti-inflammatory activity, with some compounds being significantly more potent than the standard drug ibuprofen. nih.gov The proposed mechanism of action for these compounds is the inhibition of reactive oxygen species (ROS) production, which are key signaling molecules in the inflammatory response. nih.govtargetmol.com

Another area of research has focused on the synthesis of imidazo[2,1-b] Current time information in Bangalore, IN.tandfonline.comthiadiazole derivatives, which have shown anti-inflammatory properties. researchgate.netresearchgate.net Although these studies did not start from this compound, they demonstrate the potential of heterocyclic compounds in modulating inflammatory pathways. Similarly, thiophene (B33073) derivatives have been shown to inhibit both acute and chronic inflammation in animal models. njppp.com

Agents Interfering with Tubulin-Microtubule Equilibrium

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including mitosis, making them a key target for anticancer drugs. gu.senih.gov Agents that interfere with the tubulin-microtubule equilibrium can either inhibit tubulin polymerization or stabilize microtubules, both of which can lead to cell cycle arrest and apoptosis. gu.senih.gov

Chalcones and chromones derived from this compound have been investigated for their potential to interfere with this equilibrium. gu.se A proposed synthetic route involves the Claisen-Schmidt condensation of 2'-hydroxyacetophenone and this compound to generate pyridylchalcones. gu.se These chalcones can then be evaluated for their ability to destabilize or stabilize tubulin assembly. gu.se One study on related chalcones found that while several compounds destabilized tubulin, one derivative acted as a microtubule stabilizer, similar to the anticancer drug docetaxel. gu.se This highlights the potential of the chalcone scaffold, accessible from this compound, in developing new antimitotic agents. gu.se

Structure-Activity Relationship (SAR) Studies of this compound-Derived Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into how structural modifications influence their therapeutic potential.

In the context of AChE inhibitors , SAR studies on donepezil analogs revealed that replacing the phenyl ring with a pyridine ring could lead to potent inhibitors. nih.gov Specifically, the introduction of a chloro-group at the 2-position of the 4-pyridyl moiety was well-tolerated and resulted in moderate inhibitory potency. nih.gov However, disubstitution with chloro groups led to a significant decrease in activity, indicating that the position and number of substituents are critical. nih.gov

For antimicrobial agents , SAR studies of triazole derivatives indicated that the addition of a hydroxyl group to the benzaldehyde (B42025) ligand increased antimicrobial activity. nih.gov In another study, the presence of chlorine atoms in the benzene nucleus of chlorquinaldol esters was shown to enhance antibacterial activity. nih.gov This suggests that the electron-withdrawing nature and position of substituents play a key role in the antimicrobial efficacy of these compounds.

In the development of kinase inhibitors , SAR studies on pyridine derivatives have shown that modifications to the pyridine ring can significantly impact kinase affinity. For example, replacing a trifluoromethyl group with a difluoromethyl group on a pyridine ring augmented mTOR kinase affinity. acs.orgunimi.it

Finally, in the synthesis of TAK1 inhibitors , SAR studies of 2-cyanoacrylamide derivatives showed that the nature of the substituent on the acrylamide (B121943) moiety greatly influenced the inhibitory potency. tandfonline.com A derivative with a 4-methylthiazolyl group exhibited the highest potency among the tested five-membered heterocycles. tandfonline.com

| Therapeutic Area | Scaffold | Key SAR Findings | Reference |

|---|---|---|---|

| AChE Inhibitors | Donepezil Analogs | 2-chloro substitution on the 4-pyridyl moiety is tolerated; disubstitution decreases activity. | nih.gov |

| Antimicrobial Agents | Triazole Derivatives | Addition of a hydroxyl group to the benzaldehyde ligand enhances activity. | nih.gov |

| Kinase Inhibitors | Pyridine Derivatives | Replacement of trifluoromethyl with difluoromethyl increases mTOR kinase affinity. | acs.orgunimi.it |

| TAK1 Inhibitors | 2-Cyanoacrylamide Derivatives | The substituent on the acrylamide moiety is critical for potency. | tandfonline.com |

Applications of 2 Chloroisonicotinaldehyde Derivatives in Agrochemical Research

Development of Herbicides and Fungicides

The pyridine (B92270) ring is a key structural motif in many successful agrochemicals due to its versatile chemical reactivity and biological activity. 2-Chloroisonicotinaldehyde, a substituted pyridine, serves as a valuable starting material for the synthesis of a diverse range of derivatives with potential herbicidal and fungicidal properties.

In the realm of herbicide development , research has explored the synthesis of various compounds derived from this compound. While specific commercial herbicides directly derived from this compound are not widely documented in publicly available literature, the broader class of pyridine-based herbicides offers insights into potential applications. For instance, a series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives synthesized from the related compound 2-chloronicotinic acid have demonstrated significant herbicidal activity. mdpi.com This suggests that the 2-chloro-4-formylpyridine core of this compound could be a viable scaffold for developing new herbicides. The general approach involves modifying the aldehyde group to create different functional moieties, leading to compounds that can be screened for their ability to control various weed species.

In the field of fungicide research , derivatives of this compound have shown notable potential. Pyridine carboxamides, a class of compounds that can be synthesized from this compound, have been investigated for their antifungal properties. One study focused on novel pyridine carboxamide derivatives that exhibited good in vivo antifungal activity against Botrytis cinerea, a common plant pathogen. nih.gov The fungicidal efficacy of these derivatives underscores the importance of the pyridine core in designing new agents to combat fungal diseases in crops.

The following table provides a conceptual overview of how derivatives of this compound could be developed and their potential agrochemical applications.

| Derivative Class | Potential Agrochemical Use | Target Pathogen/Weed Type |

| Pyridine Carboxamides | Fungicide | Broad-spectrum fungal pathogens |

| Pyrido[2,3-d]pyrimidines | Herbicide | Broadleaf weeds |

| Hydrazones | Fungicide/Herbicide | Various fungal species and weeds |

| Schiff Bases | Fungicide/Herbicide | Plant pathogenic fungi and various weeds |

Mechanisms of Action of Agrochemical Derivatives

Understanding the mechanism of action is crucial for the development of effective and safe agrochemicals. For derivatives of this compound, the proposed mechanisms are often related to the broader classes of pyridine-based herbicides and fungicides.

Herbicidal derivatives based on the pyridine scaffold often act as auxin mimics . nih.govresearchgate.net Auxins are plant hormones that regulate growth and development. Synthetic auxinic herbicides disrupt these normal growth processes in susceptible broadleaf weeds, leading to uncontrolled growth and eventual plant death. nih.govresearchgate.net While specific studies on the mechanism of herbicides derived directly from this compound are limited, it is hypothesized that they could interfere with auxin signaling pathways. Another potential target for pyridine-based herbicides is the inhibition of specific enzymes essential for plant survival, such as protoporphyrinogen (B1215707) oxidase (PPO). mdpi.com

Fungicidal derivatives , particularly pyridine carboxamides, have been investigated as succinate (B1194679) dehydrogenase inhibitors (SDHIs) . nih.gov Succinate dehydrogenase is a key enzyme in the mitochondrial electron transport chain, which is vital for cellular respiration and energy production in fungi. nih.gov By inhibiting this enzyme, these compounds effectively cut off the energy supply to the fungal cells, leading to their death. Molecular docking studies have suggested that pyridine carboxamide derivatives can bind to the active site of the succinate dehydrogenase enzyme. nih.gov Other potential fungicidal mechanisms for chloro-substituted aromatic compounds include the inhibition of dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis, and disruption of the fungal cell membrane by interacting with ergosterol. nih.govnih.gov

The table below summarizes the likely mechanisms of action for agrochemical derivatives of this compound.

| Agrochemical Type | Potential Mechanism of Action | Biochemical Target |

| Herbicide | Synthetic Auxin Mimicry | Auxin binding proteins/receptors |

| Herbicide | Enzyme Inhibition | Protoporphyrinogen Oxidase (PPO) |

| Fungicide | Respiration Inhibition | Succinate Dehydrogenase (SDH) |

| Fungicide | Nucleic Acid Synthesis Inhibition | Dihydrofolate Reductase (DHFR) |

| Fungicide | Cell Membrane Disruption | Ergosterol |

Advanced Spectroscopic and Computational Characterization of 2 Chloroisonicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Chloroisonicotinaldehyde, both ¹H and ¹³C NMR are instrumental in confirming its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton and the three aromatic protons on the pyridine (B92270) ring. The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the adjacent aromatic ring, and its signal is anticipated to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The aromatic protons will display characteristic splitting patterns based on their coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, generally appearing in the range of 190-200 ppm. The carbon atom attached to the chlorine (C2) will also be significantly deshielded. The chemical shifts of the other pyridine ring carbons will be influenced by the positions of the chloro and formyl substituents. Quaternary carbons, such as the one bonded to chlorine, typically show weaker signals.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Aldehydic-H | 9.5 - 10.5 | s (singlet) | Highly deshielded due to the carbonyl group. |

| Aromatic-H | 7.5 - 8.5 | d, dd | Splitting patterns depend on coupling with adjacent protons. |

| ¹³C NMR | |||

| C=O | 190 - 200 | Carbonyl carbon. | |

| C-Cl | 150 - 160 | Carbon attached to chlorine. | |

| Aromatic-C | 120 - 150 | Other carbons of the pyridine ring. |

Mass Spectrometry (MS) for Molecular Weight and Adduct Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom ([M-1]⁺) and the loss of the formyl group ([M-29]⁺), leading to the formation of a stable aromatic cation. Further fragmentation of the pyridine ring can also occur.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Notes |

| 141/143 | [C₆H₄ClNO]⁺ | Molecular ion peak (M⁺) with characteristic chlorine isotope pattern. |

| 140/142 | [C₆H₃ClNO]⁺ | Loss of a hydrogen radical ([M-H]⁺). |

| 112/114 | [C₅H₃ClN]⁺ | Loss of the formyl radical ([M-CHO]⁺). |

| 78 | [C₅H₄N]⁺ | Loss of chlorine and the formyl group. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will be characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹ due to the C=O stretching vibration of the aldehyde group. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong UV absorption. The spectrum is likely to show absorptions corresponding to π → π* transitions within the pyridine ring and the carbonyl group, as well as n → π* transitions of the carbonyl group. The presence of the chlorine atom and the aldehyde group as substituents on the pyridine ring will influence the position and intensity of the absorption maxima (λmax).

Interactive Data Table: Predicted Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopic Technique | Feature | Predicted Wavenumber/Wavelength | Notes |

| Infrared (IR) | C=O Stretch | 1680 - 1720 cm⁻¹ | Strong, characteristic of the aldehyde carbonyl group. |

| Aromatic C-H Stretch | > 3000 cm⁻¹ | ||

| Aromatic C=C/C=N Stretch | 1400 - 1600 cm⁻¹ | ||

| C-Cl Stretch | 600 - 800 cm⁻¹ | ||

| UV-Visible (UV-Vis) | π → π* transition | ~250 - 300 nm | Strong absorption. |

| n → π* transition | ~300 - 350 nm | Weaker absorption. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Computational Chemistry and Molecular Modeling Studies

Computational methods are increasingly used to complement experimental data and to provide deeper insights into the electronic structure, reactivity, and dynamics of molecules.

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry of this compound and to predict its vibrational frequencies, which can then be compared with experimental IR and Raman spectra.

Key insights from DFT studies on the analogous 2-chloroquinoline-3-carboxaldehyde include the analysis of Natural Bond Orbitals (NBO), which reveals charge delocalization and hyperconjugative interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to understand the molecule's electronic transitions and reactivity. The Molecular Electrostatic Potential (MEP) surface can also be mapped to identify regions of electrophilic and nucleophilic attack.

Interactive Data Table: Predicted DFT Calculation Parameters and Findings for this compound

| Computational Method | Parameter/Analysis | Predicted Outcome | Significance |

| DFT (B3LYP/6-311++G(d,p)) | Optimized Geometry | Planar pyridine ring with specific bond lengths and angles. | Provides the most stable molecular structure. |

| Vibrational Frequencies | Calculated IR and Raman spectra for comparison with experimental data. | Aids in the assignment of experimental spectral bands. | |

| NBO Analysis | Charge distribution and delocalization within the molecule. | Understanding of electronic stability and reactivity. | |

| HOMO-LUMO Gap | Energy difference between frontier molecular orbitals. | Relates to electronic transitions and chemical reactivity. | |

| MEP Surface | Identification of electron-rich and electron-poor regions. | Predicts sites for electrophilic and nucleophilic reactions. |

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. While specific MD simulations for this compound are not found in the literature, this technique could be applied to explore its conformational flexibility, particularly the rotation of the aldehyde group relative to the pyridine ring. MD simulations can also be used to study the interactions of this compound with other molecules, such as solvents or biological macromolecules, providing insights into its behavior in different environments.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates. The analysis of these interactions provides insights into the binding affinity and the specific amino acid residues involved in the binding, which is critical for lead optimization.

In studies of compounds structurally related to this compound, such as isonicotinoyl hydrazide derivatives, molecular docking has been employed to identify potential inhibitors of various enzymes. For instance, a study on isonicotinoyl hydrazide derivatives investigated their potential as inhibitors of the COVID-19 main protease (Mpro). The results indicated that these molecules could fit into the active site of the protease. The interactions were characterized by hydrogen bonds with key amino acid residues like Ser144 and Cys145, as well as hydrophobic and electrostatic interactions. nanobioletters.com

Similarly, docking studies on other related heterocyclic compounds, such as pyridine–thiourea derivatives, have been used to evaluate their potential antimicrobial activity against enzymes like S. aureus DNA gyrase. These studies involve placing the ligand into the predictable binding site of the target protein and calculating a docking score to measure the protein-ligand interaction. mdpi.com The binding of ligands to protein targets is a critical aspect of their biological function, and understanding these interactions can be facilitated by various analytical techniques, including native mass spectrometry. osu.edu

The types of interactions observed in these studies are fundamental to the stability of the ligand-protein complex. They primarily include:

Hydrogen Bonds: These are crucial for the specificity of ligand binding.

Electrostatic Interactions: These involve the attraction or repulsion between charged or polar groups on the ligand and the protein.

A hypothetical molecular docking study of a this compound derivative could reveal its binding mode to a target protein, as illustrated in the table below, which is based on findings for analogous compounds.

| Interaction Type | Interacting Ligand Atoms | Interacting Protein Residues (Hypothetical) |

| Hydrogen Bond | Aldehyde Oxygen | TYR237 |

| Hydrogen Bond | Pyridine Nitrogen | LYS103 |

| Pi-Alkyl | Pyridine Ring | VAL104 |

| Pi-Pi Stacking | Pyridine Ring | PHE293 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

While no specific QSAR models for this compound derivatives were found, studies on related 2-chloroquinoline (B121035) derivatives highlight the application of this methodology. For example, a 3D-QSAR study was conducted on a series of 2-chloroquinoline derivatives to understand their antimycobacterial activity. nih.gov This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to develop statistically significant models that correlate the chemical structures with their biological activity. nih.gov

The key steps in developing a QSAR model include:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 1D, 2D, or 3D descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical metrics, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

The contour maps generated from 3D-QSAR studies can identify the structural features that are important for biological activity. For instance, these maps can indicate regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease the activity. This information is invaluable for designing new derivatives with improved potency.

| QSAR Model Parameter | Description | Typical Value |

| R² (Correlation Coefficient) | A measure of the goodness of fit of the model. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model. | > 0.5 |

| p-value | Indicates the statistical significance of the model. | < 0.05 |

| F-statistic | A statistical test of the overall significance of the regression model. | High value |

Prediction of ADMET Properties

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. In silico ADMET prediction models are used to filter out compounds that are likely to have poor pharmacokinetic profiles or to be toxic, thus saving time and resources.

For derivatives of structurally similar compounds like 6-substituted-2-chloroquinoline-3-carbaldehyde, ADME studies have indicated that they possess reliable properties. researchgate.net Computational tools and web servers like ADMETlab and admetSAR are commonly used to predict a wide range of ADMET parameters. nih.govhealthinformaticsjournal.com These tools use QSAR models based on large datasets of experimental data.

Key ADMET properties that are typically predicted include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are predicted.

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are important distribution properties.

Metabolism: The likelihood of a compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes is predicted.

Excretion: Properties related to the elimination of the compound from the body are assessed.

Toxicity: Various toxicity endpoints, such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition), are predicted.

The table below shows a hypothetical ADMET profile for a this compound derivative, based on predictions for similar compounds.

| ADMET Property | Predicted Value | Implication |

| Human Intestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier Penetration | Low | Reduced potential for CNS side effects |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations |

Environmental and Toxicological Considerations in Research on 2 Chloroisonicotinaldehyde

Degradation Pathways and Metabolite Identification in Model Systems

The degradation of a chemical compound in the environment can occur through various biotic and abiotic processes. For chloroaromatic compounds, microbial degradation is a key pathway. Microorganisms, particularly bacteria and fungi, have evolved enzymatic machinery to break down these complex molecules. nih.govnih.gov The degradation of chloroaromatics often proceeds via central intermediates like chlorocatechols, which are then further metabolized through pathways such as the modified ortho pathway. nih.gov

In the context of 2-Chloroisonicotinaldehyde, it is hypothesized that degradation would likely involve initial oxidation or reduction of the aldehyde group, followed by hydroxylation of the pyridine (B92270) ring. Subsequent ring cleavage would likely be a critical step, potentially catalyzed by dioxygenase enzymes, which are known to be involved in the degradation of aromatic compounds. nih.govresearchgate.net The chlorine substituent can be removed at different stages of the degradation process.

The identification of metabolites is crucial for understanding the complete environmental impact of a compound, as some metabolites can be more persistent or toxic than the parent compound. nih.gov In model systems, such as laboratory-scale bioreactors or soil microcosms, metabolite identification is typically achieved using advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov While no specific metabolite studies for this compound were found, a hypothetical degradation pathway could involve the formation of 2-chloroisonicotinic acid and subsequently, chlorinated pyridine derivatives.

Table 1: Hypothetical Phase I and Phase II Metabolites of this compound in a Model System

| Parent Compound | Potential Phase I Metabolites | Potential Phase II Conjugates |

| This compound | 2-Chloroisonicotinic acid, 2-Chloropyridine-4-methanol | Glucuronide conjugates, Sulfate conjugates, Glutathione conjugates |

Note: This table presents hypothetical metabolites based on common metabolic pathways for aromatic aldehydes and chlorinated pyridines. Specific studies on this compound are required for confirmation.

Persistence and Biodegradability Research Gaps

Persistence refers to the length of time a compound remains in a particular environment before being broken down. The persistence of chlorinated organic compounds can vary widely depending on their chemical structure and environmental conditions. juniperpublishers.cominchem.org Factors influencing persistence include the degree and position of chlorine substitution, the presence of other functional groups, and the availability of competent microorganisms. juniperpublishers.cominchem.org

Currently, there is a significant research gap regarding the persistence and biodegradability of this compound. No empirical data on its half-life in soil, water, or sediment were found in the reviewed literature. To assess its persistence, standardized biodegradability tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would be necessary. These tests measure the extent of mineralization (conversion to CO2, water, and mineral salts) of the compound by a mixed microbial population over a specific period.

Based on data for other chlorinated pyridines and aromatic aldehydes, it can be inferred that the persistence of this compound could be significant, particularly in anaerobic environments where degradation processes are generally slower. nih.govnih.gov The presence of the chlorine atom can increase the recalcitrance of the molecule to microbial attack.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a compound to bioaccumulate is often estimated by its octanol-water partition coefficient (Kow), which is a measure of its lipophilicity. Compounds with a high Kow are more likely to accumulate in the fatty tissues of organisms.

Specific data on the bioaccumulation potential of this compound is not available. To evaluate this, experimental studies measuring the Bioconcentration Factor (BCF) in aquatic organisms, such as fish, would be required. nih.gov The BCF is the ratio of the concentration of the chemical in an organism to the concentration of the chemical in the surrounding water at steady state.

For ionizable organic compounds, such as those with a pyridine ring, the bioaccumulation potential can be influenced by the pH of the environment, which affects the charge state of the molecule and its ability to cross biological membranes. nih.gov While a definitive assessment is not possible without experimental data, the presence of the polar aldehyde group might somewhat counteract the lipophilic character of the chlorinated pyridine ring, potentially leading to a moderate bioaccumulation potential.

Table 2: Estimated Physicochemical Properties Relevant to Bioaccumulation Potential of this compound

| Property | Estimated Value | Implication for Bioaccumulation |

| Log Kow (Octanol-Water Partition Coefficient) | Data not available | A key indicator of lipophilicity and potential for bioaccumulation. |

| Water Solubility | Data not available | Higher solubility generally correlates with lower bioaccumulation potential. |

| pKa | Data not available | The ionization state at different pH values will affect uptake and distribution in organisms. |

Note: The values in this table are not available from existing literature and would need to be determined experimentally or through validated predictive models.

Assessment of Ecotoxicity (General Principles, acknowledging lack of specific data for compound)

Ecotoxicity refers to the harmful effects of a substance on ecosystems. The assessment of ecotoxicity involves standardized tests on a range of organisms representing different trophic levels, such as algae (producers), daphnids (primary consumers), and fish (secondary consumers). epa.gov These tests determine acute toxicity (e.g., LC50 - the concentration lethal to 50% of the test population) and chronic toxicity (e.g., No-Observed-Effect-Concentration - NOEC).

There is no specific ecotoxicity data available for this compound. In the absence of such data, a general assessment can be made based on the toxicity of similar chemical structures. Chlorinated aromatic compounds are known to exhibit toxicity to aquatic organisms, and the aldehyde functional group can also contribute to toxicity through various mechanisms, including covalent binding to biological macromolecules. nih.gov

The potential ecotoxicological effects of this compound would need to be investigated through a battery of standardized tests. It is plausible that this compound could exhibit moderate to high toxicity to aquatic life, given its chlorinated and aromatic nature.

Table 3: Standard Ecotoxicity Tests for a Chemical Compound

| Test Organism | Endpoint | Typical Test Duration |

| Daphnia magna (Water flea) | Acute Immobilisation (EC50) | 48 hours |

| Pimephales promelas (Fathead minnow) | Acute Toxicity (LC50) | 96 hours |

| Pseudokirchneriella subcapitata (Green algae) | Growth Inhibition (EC50) | 72 hours |

| Eisenia fetida (Earthworm) | Acute Toxicity (LC50) | 14 days |

Note: This table lists standard tests that would be necessary to assess the ecotoxicity of this compound.

Future Directions and Research Opportunities for 2 Chloroisonicotinaldehyde

Exploration of Novel Reaction Pathways and Catalytic Applications

The inherent reactivity of 2-Chloroisonicotinaldehyde's functional groups—the electrophilic aldehyde and the carbon-chlorine bond susceptible to nucleophilic substitution and cross-coupling reactions—presents a fertile ground for discovering novel chemical transformations.

Future research will likely focus on:

Multicomponent Reactions (MCRs): Designing one-pot syntheses that leverage both the aldehyde and chloro-substituent to rapidly build molecular complexity. mdpi.com This approach is highly efficient for creating diverse libraries of heterocyclic compounds. mdpi.com

Asymmetric Catalysis: Developing new chiral catalysts to control the stereochemistry of reactions involving the aldehyde group, leading to the synthesis of enantiomerically pure compounds, which is crucial for pharmaceutical applications.

Photoredox Catalysis: Investigating light-mediated reactions to activate the C-Cl bond for novel cross-coupling reactions under mild conditions, aligning with green chemistry principles. youtube.com

Catalyst and Ligand Synthesis: Utilizing this compound as a precursor for the synthesis of novel ligands for transition metal catalysis. The pyridine (B92270) nitrogen and the potential for derivatization at the aldehyde and chlorine positions allow for the creation of tailored electronic and steric environments around a metal center.

Table 1: Potential Novel Reaction Pathways for this compound

| Reaction Type | Potential Reagents | Expected Outcome | Research Focus |